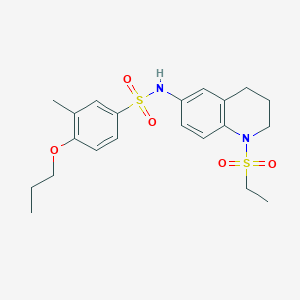

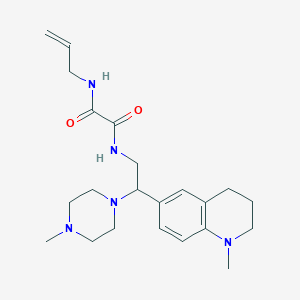

![molecular formula C15H18O5 B2453238 2-[2-(3-甲氧基苯基)-2-氧代乙基]-3-氧代丁酸乙酯 CAS No. 94195-90-1](/img/structure/B2453238.png)

2-[2-(3-甲氧基苯基)-2-氧代乙基]-3-氧代丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be utilized in the synthesis of 1°, 2°, and 3° alkyl boronic esters . The Suzuki–Miyaura cross-coupling is another commonly used method for carbon–carbon bond formation .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include protodeboronation of pinacol boronic esters and Suzuki–Miyaura cross-coupling . Other reactions could involve nucleophilic addition or substitution .科学研究应用

聚合物太阳能电池

一个重要的应用领域是聚合物太阳能电池,其中具有与 2-[2-(3-甲氧基苯基)-2-氧代乙基]-3-氧代丁酸乙酯 相似结构的化合物,如富勒烯衍生物,被用作受体材料和界面层以增强光伏性能。孟兰·吕等人(2014 年)展示了在聚合物太阳能电池中使用基于胺的富勒烯衍生物作为受体和阴极界面材料,实现了 3.1% 的中等功率转换效率 (PCE)。这项研究突出了在开发高效有机光伏器件中使用结构相关化合物的潜力 (Lv et al., 2014).

抗凝血剂合成中间体

该化合物还可作为药物合成的中间体。王青等人(2017 年)报道了一种化合物的 X 射线粉末衍射数据,该化合物是合成抗凝血剂阿哌沙班的重要中间体。这说明了结构相关的化合物在合成关键药物制剂中的作用 (Wang et al., 2017).

抗菌活性

在抗菌研究领域,已经合成并测试了具有相似结构的化合物的功效。例如,Pratibha Sharma 等人(2004 年)合成了一系列具有潜在抗菌活性的化合物,表明这些化学结构与开发新型抗菌剂有关 (Sharma et al., 2004).

有机电子和光伏研究

与 2-[2-(3-甲氧基苯基)-2-氧代乙基]-3-氧代丁酸乙酯 相关的化合物也因其在有机电子学中的电子特性而被探索。马迪等人(2014 年)研究了基于胺的富勒烯衍生物作为反相聚合物太阳能电池中的阴极界面材料,从而提高了器件性能 (Ma et al., 2014).

作用机制

未来方向

属性

IUPAC Name |

ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-4-20-15(18)13(10(2)16)9-14(17)11-6-5-7-12(8-11)19-3/h5-8,13H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASNGNOCYWVARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC(=CC=C1)OC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

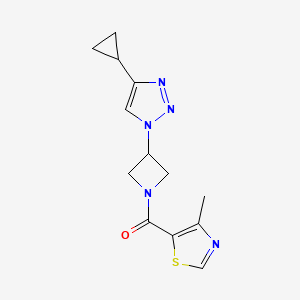

![1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2453156.png)

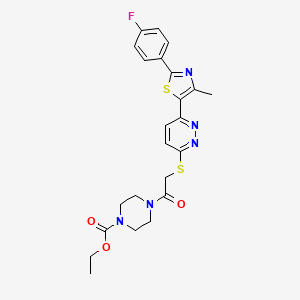

![1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453158.png)

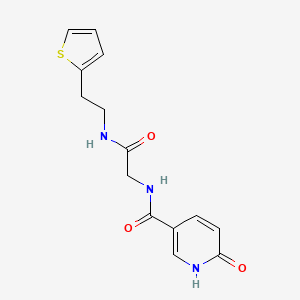

![2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453159.png)

![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2453160.png)

![Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate](/img/structure/B2453162.png)

![N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2453167.png)

![6-Acetyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453169.png)

![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2453170.png)

![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2453175.png)